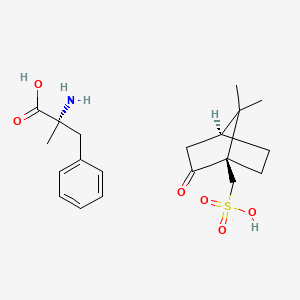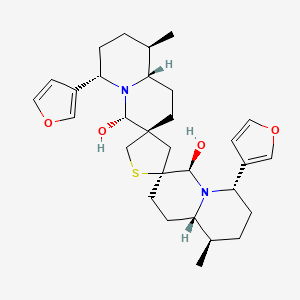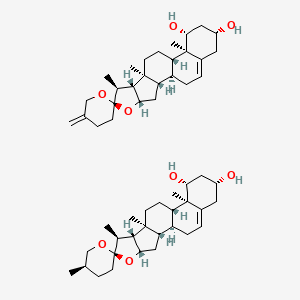
鲁斯康 (组合)
描述
科学研究应用
癌症化疗
鲁斯康,含有 Ru (II)/ (III) 离子络合物,在癌症化疗中具有潜在应用 . 这些络合物可能比已知会导致许多副作用的 Pt (II) 络合物具有更大的潜力 . 人们对癌细胞系的研究给予了高度关注,并且对钌络合物进行了临床试验 .
2 型糖尿病的治疗
钌络合物也正在评估用于治疗 2 型糖尿病 . 确切的机制和有效性仍在研究中。
阿尔茨海默病治疗
钌络合物的另一个潜在应用是治疗阿尔茨海默病 . 这些络合物可能与与疾病相关的生物受体相互作用,尽管需要更多研究来证实其有效性。
艾滋病治疗
钌络合物正在评估其在艾滋病治疗中的潜在用途 . 这些络合物可能干扰病毒复制的能力,但需要进一步研究来证实这一点。
癌症化疗中的光敏剂
钌络合物正在评估作为具有多吡啶配体的潜在光敏剂,用于癌症化疗 . 光敏剂是暴露于光线下会引起另一种物质发生化学变化的物质。
痔疮治疗和局部麻醉
作用机制
Target of Action
Ruscorectal is a combination drug that primarily targets hemorrhoids . The primary active ingredient in Ruscorectal is Ruscogenin, an anti-inflammatory steroid .
Mode of Action
It is known that ruscogenin, the primary active ingredient, exhibits anti-inflammatory properties . It is used in combination with local anesthetics for the treatment of hemorrhoids and for local anesthesia .
Biochemical Pathways
The efficacy of combination therapy, such as ruscorectal, relies on the combined treatments’ capacity to address multiple distinct pathways, leading to a reduction in drug resistance .
Result of Action
The result of Ruscorectal’s action is the alleviation of symptoms associated with hemorrhoids, likely due to the anti-inflammatory properties of Ruscogenin . .
Action Environment
It is known that the effectiveness of combination therapies can be influenced by various factors, including the patient’s overall health status, the presence of other medications, and individual genetic variations .
生化分析
Biochemical Properties
Ruscorectal (combination) plays a significant role in biochemical reactions due to its anti-inflammatory properties. The primary components, Ruscogenin and Neoruscogenin, interact with various enzymes and proteins to exert their effects. Ruscogenin, for instance, is known to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions help reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, Ruscorectal (combination) interacts with proteins involved in the immune response, modulating their activity to reduce inflammation and promote healing .
Cellular Effects
Ruscorectal (combination) has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, Ruscogenin, a component of Ruscorectal (combination), has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune response . By inhibiting NF-κB, Ruscorectal (combination) reduces the expression of pro-inflammatory genes and cytokines, leading to decreased inflammation. Additionally, Ruscorectal (combination) has been shown to modulate the activity of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Ruscorectal (combination) involves several key interactions at the molecular level. Ruscogenin, one of the primary components, binds to specific receptors on the surface of immune cells, inhibiting their activation and subsequent release of pro-inflammatory mediators . This binding interaction leads to the inhibition of enzyme activity, such as COX and LOX, which are involved in the synthesis of inflammatory mediators . Additionally, Ruscorectal (combination) modulates gene expression by inhibiting the activation of transcription factors like NF-κB, resulting in reduced expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ruscorectal (combination) have been observed to change over time. Studies have shown that the anti-inflammatory effects of Ruscorectal (combination) are sustained over a prolonged period, with minimal degradation of its active components . The stability of Ruscorectal (combination) in laboratory settings ensures its long-term efficacy in reducing inflammation and promoting healing. Additionally, long-term studies have demonstrated that Ruscorectal (combination) does not exhibit significant cytotoxicity, making it a safe option for prolonged use .
Dosage Effects in Animal Models
The effects of Ruscorectal (combination) vary with different dosages in animal models. Studies have shown that low to moderate doses of Ruscorectal (combination) effectively reduce inflammation and promote healing without causing significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of determining the optimal dosage of Ruscorectal (combination) to maximize its therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
Ruscorectal (combination) is involved in various metabolic pathways, primarily related to its anti-inflammatory properties. The primary components, Ruscogenin and Neoruscogenin, are metabolized by liver enzymes, including cytochrome P450 enzymes . These enzymes facilitate the breakdown of Ruscorectal (combination) into its active metabolites, which exert their therapeutic effects. Additionally, Ruscorectal (combination) has been shown to modulate metabolic flux, leading to changes in the levels of various metabolites involved in the inflammatory response .
Transport and Distribution
The transport and distribution of Ruscorectal (combination) within cells and tissues involve specific transporters and binding proteins. Ruscogenin and Neoruscogenin, the primary components of Ruscorectal (combination), are transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) . Once inside the cells, these components bind to specific proteins, facilitating their distribution to target tissues. The localization and accumulation of Ruscorectal (combination) in inflamed tissues contribute to its therapeutic effects .
Subcellular Localization
The subcellular localization of Ruscorectal (combination) plays a crucial role in its activity and function. Studies have shown that Ruscogenin and Neoruscogenin, the primary components of Ruscorectal (combination), are localized in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct these components to their respective compartments. The subcellular localization of Ruscorectal (combination) ensures its optimal activity and function in reducing inflammation and promoting healing .
属性
IUPAC Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol;(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4.C27H40O4/c2*1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3;5,16,18-24,28-29H,1,6-14H2,2-4H3/t15-,16+,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-;16-,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTJXMKBDQFMHO-RNKMQGRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1.CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1.C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CCC(=C)CO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H82O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50933-59-0 | |
| Record name | Ruscorectal (combination) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050933590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



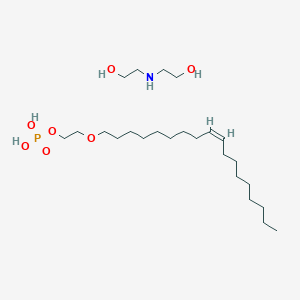
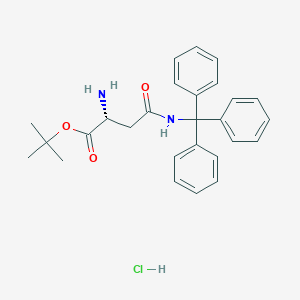
![4-Hydroxy-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1495632.png)
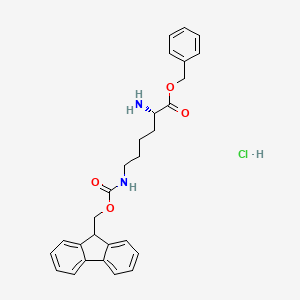
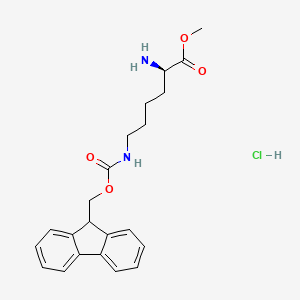

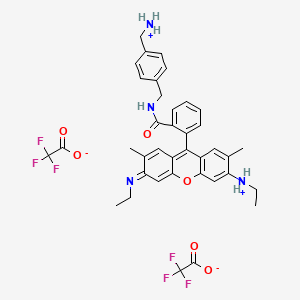
![4-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1495656.png)
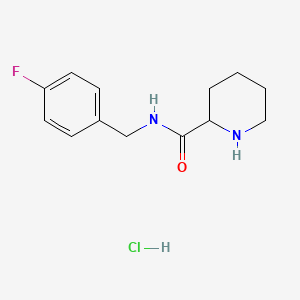
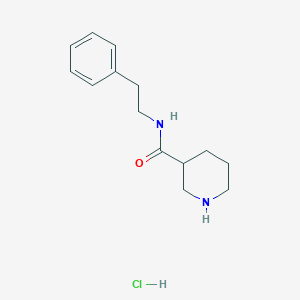
![1,2-Bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B1495694.png)

